molecular formula C16H16O6 B1202396 Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate CAS No. 59883-07-7

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

Cat. No. B1202396
CAS RN: 59883-07-7
M. Wt: 304.29 g/mol
InChI Key: GTBYFJITPRWOBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate and related compounds involves reactions of phthalans with dienophiles. For instance, the reaction of 1,1-diethoxyphthalan with diethyl maleate under sealed conditions yields diethyl 1-hydroxynaphthalene-2,3-dicarboxylate, among other derivatives, providing insight into the synthetic pathways and mechanisms involved in producing such naphthalene derivatives (Contreras & MacLean, 1980).

Molecular Structure Analysis

The molecular structure of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate and its derivatives can be elucidated through techniques like NMR spectroscopy and X-ray analysis. Studies such as those on diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate provide detailed insights into the structural aspects of similar compounds (Poplevina et al., 2009).

Chemical Reactions and Properties

The reactivity of diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate is influenced by its functional groups and molecular structure. For example, the compound's reactions with dienophiles reveal its potential in synthesizing complex naphthalene derivatives, providing valuable information about its chemical behavior and potential applications in synthesis (Contreras & MacLean, 1980).

Scientific Research Applications

  • Synthesis of Naphthalenes and Dihydronaphthalenes

    The reaction of 1,1-diethoxyphthalan with diethyl maleate and maleic anhydride has been studied, leading to the synthesis of diethyl 1-hydroxynaphthalene-2,3-dicarboxylate and its derivatives. These reactions provide insights into the mechanism of the reaction of phthalans with dienophiles (Contreras & MacLean, 1980).

  • Corrosion Inhibition

    Diethyl 3,4-bis(4-methoxybenzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. The inhibition efficiency increases with the concentration of the inhibitor (Yadav et al., 2014).

  • Synthesis of 1,4-Dihydropyridine Derivatives

    The one-pot synthesis of diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds has been reported, providing insights into the self-assembly of compounds with non-covalent interactions affecting crystal packing (Shashi et al., 2020).

  • Antitumor and Anti-Influenza Agents

    Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and evaluated for their antitumor and antiviral activities, showing promise as lead compounds for drug discovery (Bozorov et al., 2017).

  • Asymmetric Oxidative Coupling Polymerization

    A study on the asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene with Cu(I)−bisoxazoline catalysts to produce poly(2,3-dihydroxy-1,4-naphthylene) has been reported, with significant implications for polymer chemistry (Habaue et al., 2003).

  • Green Chemistry in Synthesis

    An eco-friendly, catalyst-free synthesis of highly functionalized 1,4-pyranonaphthoquinones from one-pot sequential reactions under microwave irradiation has been developed, showcasing the application in green chemistry (Bala et al., 2012).

Safety And Hazards

  • Precautionary Statements : Handle with care. Avoid inhalation, skin contact, and eye contact. Use appropriate protective equipment .

properties

IUPAC Name

diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-3-21-15(19)11-12(16(20)22-4-2)14(18)10-8-6-5-7-9(10)13(11)17/h5-8,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBYFJITPRWOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208598
Record name Rubidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate

CAS RN

59883-07-7
Record name 2,3-Diethyl 1,4-dihydroxy-2,3-naphthalenedicarboxylate
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Record name 59883-07-7
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Record name Rubidate
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Record name RUBIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Hattori, H Iwato, K Natori, S Miyano - Tetrahedron: Asymmetry, 2004 - Elsevier
A convenient method is presented for the asymmetric synthesis of axially chiral 1,1′:5′,1″- and 1,1′:4′,1″-ternaphthalenes via the ester-mediated nucleophilic aromatic …
Number of citations: 9 www.sciencedirect.com
SP Adams, HW Whitlock Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
The synthesis of the title compound is described. Evidence is presented for its preferential “face-edge” conformation. Charge-transfer complexation proves to be a classical- interaction …
Number of citations: 30 pubs.acs.org

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